

An In-Depth Technical Guide to C11-PEG9-alcohol: Properties and Applications

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Compound of Interest

Compound Name: C11-PEG9-alcohol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG9-alcohol is a non-ionic surfactant and versatile linker molecule increasingly utilized in biomedical research and drug development.^{[1][2][3]} Its unique amphiphilic structure, comprising a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain of nine repeating ethylene oxide units terminating in a hydroxyl group, imparts properties that are highly valuable in bioconjugation, drug delivery systems, and surface modification of materials.^{[3][4]} This technical guide provides a comprehensive overview of the core properties of **C11-PEG9-alcohol**, detailed experimental protocols for its application, and visualizations of key experimental workflows.

Core Properties of C11-PEG9-alcohol

The distinct properties of **C11-PEG9-alcohol** arise from its dual-nature molecular architecture. The C11 alkyl chain provides a hydrophobic anchor, enabling interaction with lipid bilayers and other nonpolar surfaces, while the PEG9 chain confers hydrophilicity, enhancing aqueous solubility and biocompatibility. The terminal hydroxyl group serves as a reactive handle for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of **C11-PEG9-alcohol** is presented in Table 1. It is important to note that some physical properties, such as boiling point and density, are often reported for the broader class of C9-C11 alcohol ethoxylates and may vary slightly for the specific **C11-PEG9-alcohol** molecule.

Table 1: Physicochemical Properties of **C11-PEG9-alcohol**

Property	Value	Reference(s)
Chemical Formula	C27H56O9	
Molecular Weight	524.7 g/mol	
Appearance	Colorless to pale yellow liquid	
Solubility	Soluble in water, DMSO, DCM, DMF	
Purity	≥95%	
Odor	Alcoholic	
Initial Boiling Point	> 100 °C	
Relative Density	~0.930 @ 25°C	

Biological and Functional Properties

The biological and functional properties of **C11-PEG9-alcohol** are summarized in Table 2. These properties are central to its applications in the biomedical field.

Table 2: Biological and Functional Properties of **C11-PEG9-alcohol**

Property	Description	Reference(s)
Biocompatibility	The PEG chain enhances biocompatibility and can reduce immunogenicity of conjugated molecules.	
Amphiphilicity	Possesses both hydrophobic (C11 chain) and hydrophilic (PEG9 chain) regions, enabling self-assembly and interaction with biological membranes.	
Linker Functionality	The terminal hydroxyl group allows for covalent attachment to other molecules after appropriate functionalization.	
"Stealth" Properties	When incorporated into nanoparticles or liposomes, the PEG chain can help evade the reticuloendothelial system, prolonging circulation time.	

Experimental Protocols

This section provides detailed methodologies for key experiments involving **C11-PEG9-alcohol** and its derivatives.

Synthesis of a Heterobifunctional PEG Linker

The terminal hydroxyl group of **C11-PEG9-alcohol** can be modified to introduce other reactive functionalities. The following is a representative protocol for the synthesis of an azide-terminated PEG linker, which can then be used in "click chemistry" bioconjugation reactions.

Materials:

- **C11-PEG9-alcohol**

- Dichloromethane (CH₂Cl₂), anhydrous
- Triethylamine (Et₃N)
- Mesyl chloride (MsCl)
- Sodium azide (NaN₃)
- Ethanol
- Sodium sulfate (Na₂SO₄), anhydrous
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Mesylation:
 1. Dissolve **C11-PEG9-alcohol** (1 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
 2. Add triethylamine (1.33 eq.) to the solution.
 3. Cool the mixture to -10 °C in an ice-salt bath.
 4. Slowly add mesyl chloride (2.1 eq.) to the cooled solution.
 5. Allow the reaction to warm to room temperature and stir overnight.
 6. Quench the reaction by adding water.
 7. Extract the aqueous phase three times with CH₂Cl₂.
 8. Wash the combined organic phases three times with brine.
 9. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the mesylated intermediate.

- Azidation:
 1. Dissolve the dried mesylated C11-PEG9 intermediate (1 eq.) in ethanol.
 2. Add sodium azide (1.5 eq.) to the solution.
 3. Reflux the mixture for 12 hours.
 4. After cooling to room temperature, concentrate the solution using a rotary evaporator.
 5. Dissolve the residue in CH₂Cl₂.
 6. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate to yield the final C11-PEG9-azide product.

Bioconjugation via NHS Ester Chemistry

A common application of PEG linkers is the conjugation to primary amines on proteins. This requires the activation of the terminal hydroxyl group of **C11-PEG9-alcohol** to an N-hydroxysuccinimide (NHS) ester. The following protocol details the conjugation of a PEG-NHS ester to a protein.

Materials:

- C11-PEG9-NHS ester
- Protein of interest
- Phosphate-buffered saline (PBS), pH 7.2-8.0, amine-free
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
- Quenching buffer (e.g., Tris-buffered saline)
- Dialysis or gel filtration equipment

Procedure:

- Protein Preparation:

1. Dissolve the protein in amine-free PBS to a concentration of 1-10 mg/mL.
- PEG-NHS Ester Solution Preparation:
 1. Immediately before use, dissolve the C11-PEG9-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
 - Conjugation Reaction:
 1. Add a 10- to 50-fold molar excess of the dissolved C11-PEG9-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
 2. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
 - Quenching and Purification:
 1. Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted NHS ester.
 2. Purify the PEGylated protein from excess reagents and byproducts using dialysis or gel filtration.

Preparation of PEGylated Liposomes

C11-PEG9-alcohol can be incorporated into liposomal formulations to create "stealth" liposomes for drug delivery. The hydrophobic C11 tail inserts into the lipid bilayer, while the hydrophilic PEG9 chain extends into the aqueous environment.

Materials:

- Phospholipids (e.g., DSPC)
- Cholesterol
- **C11-PEG9-alcohol**
- Chloroform/Methanol solvent mixture

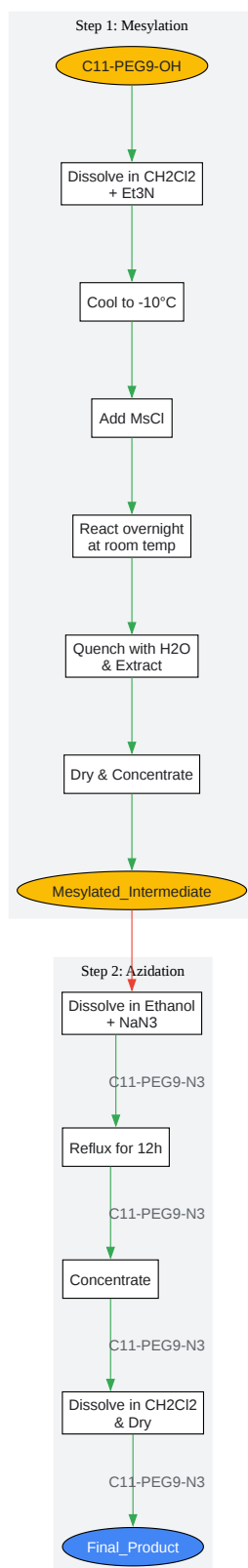
- Hydration buffer (e.g., PBS)
- Rotary evaporator
- Extrusion device with polycarbonate membranes

Procedure:

- Lipid Film Formation:
 1. Dissolve the phospholipids, cholesterol, and **C11-PEG9-alcohol** in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
 2. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Hydration:
 1. Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 1. To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
- Purification:
 1. Remove any unencapsulated drug or other materials by dialysis or size exclusion chromatography.

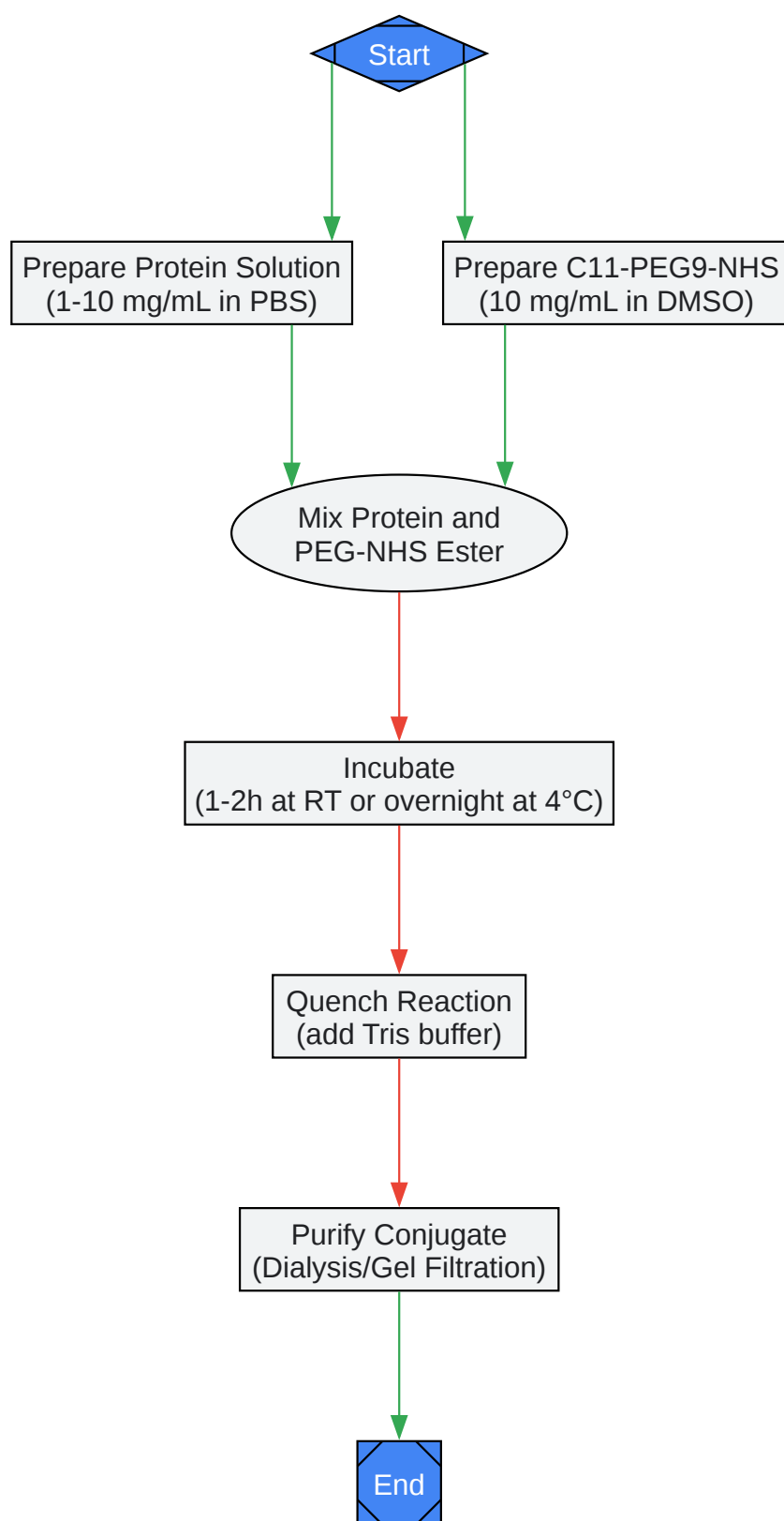
Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **C11-PEG9-alcohol** and its derivatives.



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Caption: Synthesis of a Heterobifunctional PEG Linker.



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Caption: Bioconjugation Workflow via NHS Ester Chemistry.

Conclusion

C11-PEG9-alcohol is a valuable and versatile molecule for researchers in the fields of drug delivery, bioconjugation, and materials science. Its well-defined amphiphilic structure provides a unique combination of hydrophobicity, hydrophilicity, and reactivity, enabling a wide range of applications. The experimental protocols and workflows detailed in this guide offer a practical starting point for the successful implementation of **C11-PEG9-alcohol** in various research and development settings. As the demand for sophisticated drug delivery systems and bioconjugates continues to grow, the importance of well-characterized linker molecules like **C11-PEG9-alcohol** is expected to increase significantly.

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